1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a compound that features a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of 3,4,5-trimethoxyaniline with an appropriate acetylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting tubulin polymerization.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Another tubulin inhibitor with a similar mechanism of action.
Combretastatin A-4: A potent microtubule targeting agent with a 3,4,5-trimethoxyphenyl group.
Podophyllotoxin: An anticancer agent that also targets tubulin polymerization.
Uniqueness
1-acetyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific structural features that allow for selective binding to the colchicine binding site on tubulin. This specificity can result in fewer side effects compared to other tubulin inhibitors .
properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
1-acetyl-3-(3,4,5-trimethoxyanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C15H18N2O5/c1-9(18)17-8-11(7-14(17)19)16-10-5-12(20-2)15(22-4)13(6-10)21-3/h5-7,16H,8H2,1-4H3 |
InChI Key |
LMNHUEBENUVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)NC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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